![molecular formula C11H16ClN3O2S B2609650 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline CAS No. 848369-69-7](/img/structure/B2609650.png)

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

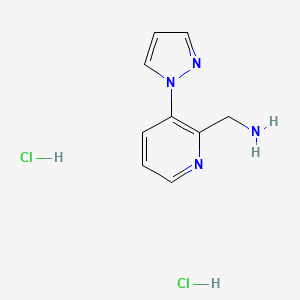

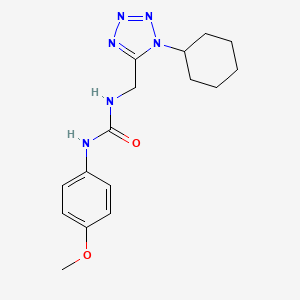

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline (2C5MPSA) is an aniline derivative that has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. It is a colorless solid that is soluble in water and organic solvents. The chemical structure of 2C5MPSA consists of a chlorinated aniline ring attached to a piperazinyl sulfonyl group. The unique properties of 2C5MPSA make it an attractive compound for scientific research and laboratory experiments.

Applications De Recherche Scientifique

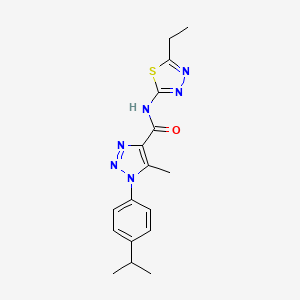

Synthesis and Chemical Characterization

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline is involved in various chemical synthesis processes. For instance, it is a product in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole through the acidylation and oxidation of 5-amino-2-mercapto-1,3,4-thiadiazole. This compound is characterized by its high purity and significant recovery rate, making it a valuable component in the field of chemical synthesis and organic chemistry Chen Hong-bo, 2009.

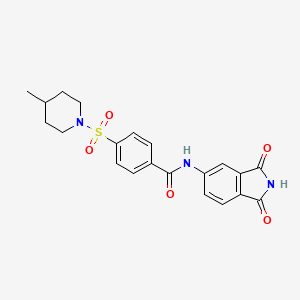

Biological and Pharmaceutical Research

In biological and pharmaceutical contexts, this compound derivatives exhibit potent antagonistic activities towards 5-HT₆ receptors. Compounds like diphenyl sulfone 10a and its derivatives, such as N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline, show significant potency in blocking serotonin-induced responses, highlighting their potential in serotonin receptor-related research and drug development A. Ivachtchenko et al., 2013.

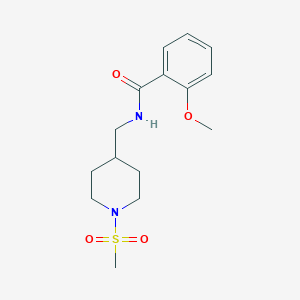

Antimicrobial Applications

New derivatives of this compound, particularly those involving piperazine containing sulfonyloxy aniline moiety, have been synthesized and shown to possess antimicrobial properties. These compounds are synthesized through a series of condensation, acylation, and reaction processes, and have demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains H. S. Patel et al., 2004.

Mécanisme D'action

Target of Action

It’s structurally similar to prochlorperazine , a piperazine phenothiazine derivative that primarily targets D2 dopamine receptors in the brain .

Mode of Action

Based on its structural similarity to prochlorperazine , it may interact with its targets by blocking D2 dopamine receptors in the brain . This interaction could lead to changes in neurotransmitter levels and neuronal activity.

Result of Action

If it acts similarly to prochlorperazine , it may reduce symptoms of nausea and vomiting, and potentially influence psychotic disorders.

Propriétés

IUPAC Name |

2-chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHORSCVYNQWSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)

![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)